molecular formula C36H62FeO4 B1629535 iron(2+);(9E,12E)-octadeca-9,12-dienoate CAS No. 7779-63-7

iron(2+);(9E,12E)-octadeca-9,12-dienoate

Katalognummer: B1629535
CAS-Nummer: 7779-63-7
Molekulargewicht: 614.7 g/mol
InChI-Schlüssel: ZSQBPVSZJOFMEE-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: iron(2+);(9E,12E)-octadeca-9,12-dienoate can be synthesized through the reaction of iron(II) salts with linoleic acid. The reaction typically involves dissolving iron(II) chloride in a suitable solvent, such as ethanol, and then adding linoleic acid under stirring. The mixture is heated to facilitate the reaction, resulting in the formation of iron(2+) dioctadeca-9,12-dienoate.

Industrial Production Methods: Industrial production of iron(2+) dioctadeca-9,12-dienoate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: iron(2+);(9E,12E)-octadeca-9,12-dienoate undergoes various chemical reactions, including:

    Oxidation: The iron center can be oxidized to iron(III) under suitable conditions.

    Reduction: The compound can be reduced back to iron(II) from iron(III).

    Substitution: Ligands can be substituted with other coordinating molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand.

Major Products:

    Oxidation: Iron(III) dioctadeca-9,12-dienoate.

    Reduction: this compound.

    Substitution: New iron(2+) complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

iron(2+);(9E,12E)-octadeca-9,12-dienoate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of iron-containing nanoparticles.

    Biology: Investigated for its potential role in biological systems as a source of iron.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of coatings and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of iron(2+) dioctadeca-9,12-dienoate involves the coordination of iron with dioctadeca-9,12-dienoate ligands. This coordination affects the electronic properties of the iron center, making it reactive in various chemical processes. The compound can interact with molecular targets such as enzymes and proteins, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    Iron(2+) stearate: Another iron carboxylate with different fatty acid ligands.

    Iron(2+) oleate: Similar structure but with oleic acid ligands.

    Iron(2+) palmitate: Contains palmitic acid ligands.

Uniqueness: iron(2+);(9E,12E)-octadeca-9,12-dienoate is unique due to the presence of conjugated double bonds in the dioctadeca-9,12-dienoate ligands, which can influence its reactivity and applications compared to other iron carboxylates.

Eigenschaften

CAS-Nummer

7779-63-7

Molekularformel

C36H62FeO4

Molekulargewicht

614.7 g/mol

IUPAC-Name

iron(2+);octadeca-9,12-dienoate

InChI

InChI=1S/2C18H32O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2

InChI-Schlüssel

ZSQBPVSZJOFMEE-UHFFFAOYSA-L

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Fe+2]

Isomerische SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Fe+2]

Kanonische SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Fe+2]

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.